![molecular formula C14H16N2 B1388200 2-Naphthalen-1-yl-piperazine CAS No. 910444-80-3](/img/structure/B1388200.png)
2-Naphthalen-1-yl-piperazine
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Description
“2-Naphthalen-1-yl-piperazine” is a chemical compound with the molecular formula C14H16N2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “2-Naphthalen-1-yl-piperazine” has been discussed in several studies . For instance, one study presents a novel and facile protocol for the synthesis of benz [c,d]indol-2-imines via palladium-catalyzed C-C and C-N coupling of 8-halo-1-naphthylamines with isocyanides in a single step . Another study discusses a convergent synthesis of 8-fluoronaphthalen-1-ylamine .
Molecular Structure Analysis
The molecular structure of “2-Naphthalen-1-yl-piperazine” has been characterized in several studies . The compound has an empirical formula of C14H16N2 and a molecular weight of 212.29 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “2-Naphthalen-1-yl-piperazine” have been studied . For instance, one study discusses the reaction of 1H-naphtho [1,8-de] [1,2,3]triazine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Naphthalen-1-yl-piperazine” have been reported . The compound has a molecular weight of 212.29 g/mol, a XLogP3-AA of 1.9, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "2-Naphthalen-1-yl-piperazine" . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which include 2-naphthalen-1-yl-piperazine, show a wide range of biological and pharmaceutical activity .
Mode of Action
It’s worth noting that 1-(1-naphthyl)piperazine, a similar compound, acts as a non-selective, mixed serotonergic agent, exerting partial agonism at the 5-ht 1a, 5-ht 1b, 5-ht 1d, 5-ht 1e, and 5-ht 1f receptors, while antagonizing the 5-ht 2a, 5-ht 2b, and 5-ht 2c receptors . This suggests that 2-Naphthalen-1-yl-piperazine might have a similar mode of action.
Biochemical Pathways
It’s known that piperazine derivatives can influence a variety of biological and pharmaceutical pathways .
Pharmacokinetics
The molecular weight of 2-naphthalen-1-yl-piperazine is 21229 , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
It’s known that piperazine derivatives can have a wide range of biological and pharmaceutical effects .
properties
IUPAC Name |
2-naphthalen-1-ylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-15-8-9-16-14/h1-7,14-16H,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACZVIMLSOTUBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661705 |
Source
|
Record name | 2-(Naphthalen-1-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalen-1-yl-piperazine | |
CAS RN |
910444-80-3 |
Source
|
Record name | 2-(Naphthalen-1-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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